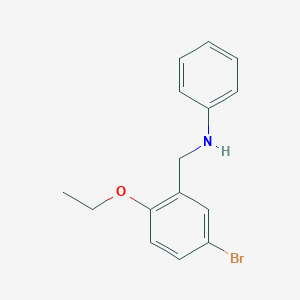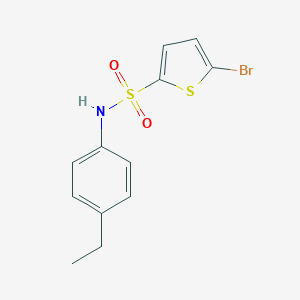
N-(5-bromo-2-ethoxybenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxybenzyl)aniline is an organic compound with the molecular formula C15H16BrNO. It is characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzyl ring, which is attached to an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-ethoxybenzyl)aniline typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-ethoxybenzyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds .
Scientific Research Applications
N-(5-bromo-2-ethoxybenzyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)aniline
- N-(5-chloro-2-ethoxybenzyl)aniline
- N-(5-bromo-2-ethoxyphenyl)aniline
Uniqueness
N-(5-bromo-2-ethoxybenzyl)aniline is unique due to the specific combination of the bromine and ethoxy groups on the benzyl ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the bromine atom can enhance its reactivity in substitution reactions, while the ethoxy group can influence its solubility and binding interactions .
Properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-18-15-9-8-13(16)10-12(15)11-17-14-6-4-3-5-7-14/h3-10,17H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDFPSOYSFDSAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B425394.png)
![Methyl (4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B425395.png)
![N-benzyl-2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}acetamide](/img/structure/B425396.png)
![N-(3-acetylphenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B425398.png)
![N-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-ethylaniline](/img/structure/B425403.png)
![N-cyclopropyl-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425405.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B425407.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425408.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B425409.png)

![Methyl (4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425412.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B425413.png)
![N-allyl-2-({[3-chloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425416.png)
![Methyl (4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenoxy)acetate](/img/structure/B425417.png)
